Compound Description: This compound, designated as (S)-17b in the study, is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits potent inhibitory activity against class I HDAC isoforms and demonstrates antitumor activity in vitro and in vivo. []
Relevance: While structurally distinct from 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, both compounds share a benzamide core structure, highlighting the significance of this moiety in medicinal chemistry. Both compounds also feature a substituted phenyl ring attached to the nitrogen of the benzamide. Additionally, both compounds incorporate fluorine atoms, indicating a potential strategy for modulating physicochemical properties and biological activity. []
Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). [, , , ] It exists in both amorphous and various crystalline forms, with research focusing on improving its solubility and bioavailability. [, , , ]
Relevance: Nilotinib shares the benzamide core structure with 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. Both compounds utilize a trifluoromethyl (-CF3) substituent, indicating its potential importance for biological activity or pharmacokinetic properties. Notably, both compounds are involved in targeting specific protein targets, although their mechanisms of action may differ. [, , , ]
Compound Description: This compound is of interest for its potential use in pharmaceutical formulations, particularly suspension formulations, due to the desirable stability profile of its thermodynamically stable crystalline modification. []
Relevance: This compound shares a close structural resemblance to 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. Both compounds share a 2-methyl-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide core, differing only in the substituent on the benzamide nitrogen. The presence of a methylsulfonyl group and a trifluoromethyl group in both suggests these groups may be important for their respective biological activities or pharmaceutical properties. []
Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [, ] It exists in various salt forms and its freebase form has been structurally characterized. []
Relevance: Like 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, Imatinib features a benzamide core structure. The presence of a pyrimidine ring in both compounds, although at different positions and with different substitution patterns, highlights this heterocycle as a potential pharmacophore in drug design. [, ]
Compound Description: Ponatinib is a potent, orally active inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant. [, , ] It is used in the treatment of chronic myeloid leukemia (CML), particularly in patients resistant to other therapies. [, , ]
Relevance: Both Ponatinib and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide contain the benzamide core structure. Both compounds also incorporate a trifluoromethyl group, suggesting its potential significance in achieving desired biological activity or pharmacological properties. [, , ]
Compound Description: This compound acts as a CCR3 antagonist and is investigated for its potential in treating inflammatory conditions. []
Relevance: The presence of a methylsulfonyl amino group in both this compound and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide suggests a potential shared mechanism of action or similar interactions with biological targets. Both compounds also utilize fluorine atoms, indicating a strategy for modulating physicochemical properties. []
Compound Description: AN-024 represents a key compound in a synthetic route starting from 4-methyl-2-nitro-aniline. []
Relevance: Structurally, AN-024 exhibits similarities to 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, including the presence of a benzamide core, a substituted phenyl ring attached to the nitrogen, and the incorporation of both a trifluoromethyl group and a pyrimidine ring within the structure. []
Compound Description: This compound exhibits potent dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potential as a new anti-inflammatory drug candidate. []
Relevance: Both this compound and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide share a benzamide core structure and incorporate a trifluoromethyl group. This highlights the significance of these structural features in the development of compounds with biological activity. []
Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinase. It shows promise as a potential drug candidate for chronic myeloid leukemia (CML) and is currently undergoing preclinical safety evaluations. []
Relevance: Both CHMFL-ABL-053 and 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide contain a benzamide moiety. Notably, both compounds are designed to target kinases, highlighting the importance of the benzamide core in developing kinase inhibitors. The presence of a trifluoromethyl group in both compounds further suggests its role in enhancing potency or selectivity against specific kinases. []
Compound Description: This series of 1,4-dihydropyridine derivatives, particularly compounds 12, 16, and 14, exhibit significant anti-exudative and anti-inflammatory activity. []
Relevance: While structurally distinct from 2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, this series of compounds showcases the importance of exploring diverse chemical scaffolds for developing novel anti-inflammatory agents. Additionally, the presence of a substituted phenyl ring and a chlorine atom in both this series and the target compound highlights the potential of these features in modulating biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.